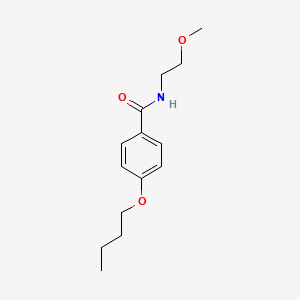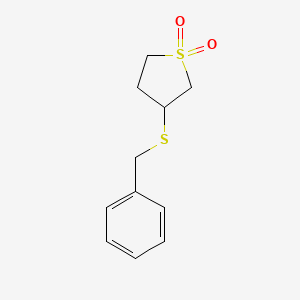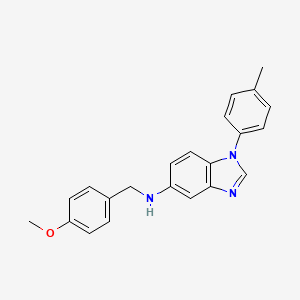
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenoxybutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenoxybutanamide, also known as DAAO inhibitor, is a chemical compound that has gained significant attention in scientific research in recent years. This compound is a potent inhibitor of D-amino acid oxidase (DAAO), an enzyme that plays a crucial role in the metabolism of D-amino acids.
Mécanisme D'action
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenoxybutanamide acts as a competitive inhibitor of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenoxybutanamide, binding to the enzyme's active site and preventing the oxidation of D-amino acids. This inhibition leads to an increase in the concentration of D-amino acids, which can modulate the activity of NMDA receptors and other targets.
Biochemical and Physiological Effects
Inhibition of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenoxybutanamide activity by N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenoxybutanamide has been shown to increase the concentration of D-serine and D-alanine in the brain, which can modulate NMDA receptor activity. This modulation has been shown to improve cognitive function and reduce neurodegeneration in animal models of neurological disorders. Additionally, N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenoxybutanamide has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenoxybutanamide is its high potency and selectivity for N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenoxybutanamide. This compound has been shown to be effective in reducing neurodegeneration in animal models of neurological disorders at low doses. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenoxybutanamide. One potential application is in the treatment of schizophrenia, where N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenoxybutanamide inhibition has been shown to improve cognitive function and reduce symptoms in animal models. Additionally, this compound may have applications in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is needed to determine the optimal dosing and administration methods for this compound, as well as its potential side effects and toxicity in vivo.
Méthodes De Synthèse
The synthesis of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenoxybutanamide involves the reaction of 9,10-anthraquinone with 2-phenoxybutanoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction yields a white solid, which is then purified through column chromatography to obtain the final product.
Applications De Recherche Scientifique
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenoxybutanamide has been extensively studied for its potential therapeutic applications. N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenoxybutanamide is involved in the regulation of NMDA receptor activity, which plays a crucial role in the pathogenesis of several neurological disorders, including schizophrenia, Alzheimer's disease, and Parkinson's disease. Inhibition of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenoxybutanamide activity has been shown to improve cognitive function and reduce neurodegeneration in animal models of these diseases.
Propriétés
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-2-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c1-2-20(29-15-9-4-3-5-10-15)24(28)25-19-14-8-13-18-21(19)23(27)17-12-7-6-11-16(17)22(18)26/h3-14,20H,2H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIPLXITQIRMQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenoxybutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,3-trichloro-2-propen-1-yl 6-{[(4-iodophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B4926685.png)
![2-[(4-chlorophenyl)thio]-N'-(1-ethylpropylidene)propanohydrazide](/img/structure/B4926693.png)
![5-{3-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4926699.png)
![5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4926706.png)

![(3S)-1-[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-3-pyrrolidinol](/img/structure/B4926728.png)
![N-{2-[4-(1-naphthoylamino)phenyl]-4-phenyl-6-quinazolinyl}-1-naphthamide](/img/structure/B4926729.png)
![[4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol](/img/structure/B4926732.png)
![10-bromo-6-[5-(4-fluorophenyl)-2-furyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4926737.png)
![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B4926741.png)
![N-(3-bromophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4926758.png)

![2-fluoro-N-{[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B4926770.png)